3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine

Description

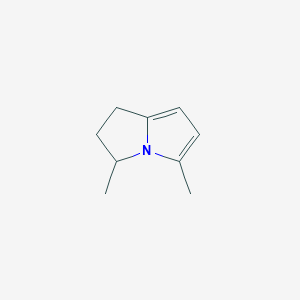

The exploration of novel heterocyclic compounds is a continuous endeavor in the quest for new therapeutic agents and functional materials. Within this vast landscape, 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine represents a specific entity within the larger family of pyrrolizine-based molecules. Its unique structural arrangement, featuring a fused bicyclic system of a pyrrole (B145914) and a pyrrolidine (B122466) ring with methyl substitutions, positions it as a compound of interest for further investigation.

The pyrrolizine nucleus is a bicyclic heterocyclic system composed of a fused pyrrole and pyrrolidine ring. pharaohacademy.comresearchgate.net This core structure is the foundational skeleton for a wide array of natural and synthetic compounds. pharaohacademy.com Notably, it is the central chemical structure of pyrrolizidine (B1209537) alkaloids, a group of naturally occurring compounds found in numerous plant species. kib.ac.cn While many pyrrolizidine alkaloids are known for their toxicity, the broader class of synthetic pyrrolizine derivatives has been extensively explored for its diverse and potent biological activities. researchgate.netpharaohacademy.com

Derivatives of the pyrrolizine scaffold have demonstrated a remarkable range of pharmacological properties, including anti-inflammatory, anticancer, nootropic, antiemetic, antibacterial, antiviral, and anticonvulsant activities. researchgate.netpharaohacademy.com This wide spectrum of bioactivity has cemented the pyrrolizine skeleton as a privileged scaffold in medicinal chemistry.

The 2,3-dihydro-1H-pyrrolizine scaffold, as seen in the title compound, is a partially saturated version of the pyrrolizine ring system. This structural feature imparts a three-dimensional character to the molecule, which can be crucial for its interaction with biological targets. The presence of both sp2 and sp3 hybridized carbon atoms allows for a variety of chemical modifications and the introduction of diverse functional groups.

In organic synthesis, the 2,3-dihydro-1H-pyrrolizine core is an attractive target due to its presence in numerous biologically active molecules. nih.govacs.org Its synthesis has been the subject of considerable research, with various methodologies developed for its construction. These synthetic strategies often aim to control the stereochemistry of the molecule, which is critical for its biological function. The development of catalytic and enantioselective methods to access densely substituted 2,3-dihydro-1H-pyrrolizines is an active area of research. nih.govacs.org

From a chemical biology perspective, the 2,3-dihydro-1H-pyrrolizine scaffold serves as a versatile template for the design of new therapeutic agents. Its rigid bicyclic structure can be used to orient functional groups in a specific spatial arrangement to maximize interactions with protein binding sites. The pyrrolizine nucleus has been identified as a key component in compounds targeting a range of biological pathways, including those involved in inflammation and cancer. nih.gov

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues are well-established. A significant portion of academic research has focused on the synthesis and biological evaluation of various substituted 2,3-dihydro-1H-pyrrolizine derivatives.

One major research avenue is the development of novel synthetic methods to access this scaffold. For instance, organocatalytic enantioselective [6+2] cycloadditions have been developed to produce highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org Another classical and versatile method for synthesizing pyrrole rings, which can be precursors to pyrrolizines, is the Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

Another significant research trajectory involves the exploration of the biological activities of pyrrolizine analogues. For example, derivatives of 2,3-dihydro-1H-pyrrolizine have been investigated for their potential as anticancer agents. nih.govsemanticscholar.org Research into fluorinated analogues, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, has also been pursued to develop new building blocks for medicinal chemistry. nbuv.gov.ua

The following table provides a summary of research on some analogues of this compound:

| Compound Analogue | Research Focus | Key Findings |

|---|---|---|

| Densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols | Asymmetric Synthesis | Development of organocatalytic [6+2] cycloaddition reactions for enantioselective synthesis. nih.govacs.org |

| 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Synthetic Methodology | Development of electrophilic substitution reactions to introduce various functional groups. nbuv.gov.ua |

| Pyrrolizine-based anticancer agents | Medicinal Chemistry | Design and synthesis of derivatives with cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org |

| Pyrrolizine derivatives from Paal-Knorr synthesis | Synthetic Methodology | Utilization of 1,4-dicarbonyl compounds and amines to construct the pyrrole core of the pyrrolizine system. wikipedia.orgalfa-chemistry.comorganic-chemistry.org |

Given the limited direct information on this compound, the primary research objective is to provide a comprehensive overview based on the broader chemical class and its more studied analogues. The scope of this investigation is to:

Situate this compound within the larger context of pyrrolizine chemistry.

Elucidate the structural features of the 2,3-dihydro-1H-pyrrolizine scaffold that make it significant in organic synthesis and chemical biology.

Summarize the key academic research trends and synthetic methodologies for analogous compounds.

This article aims to provide a foundational understanding of this class of compounds, thereby highlighting the potential areas for future in-depth investigation into this compound itself.

Structure

3D Structure

Properties

CAS No. |

56160-74-8 |

|---|---|

Molecular Formula |

C9H13N |

Molecular Weight |

135.21 g/mol |

IUPAC Name |

3,5-dimethyl-2,3-dihydro-1H-pyrrolizine |

InChI |

InChI=1S/C9H13N/c1-7-3-5-9-6-4-8(2)10(7)9/h3,5,8H,4,6H2,1-2H3 |

InChI Key |

QEFDTDWWZUGAIK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=CC=C(N12)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolizine Core and Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the 2,3-Dihydro-1H-pyrrolizine Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. For the 2,3-dihydro-1H-pyrrolizine ring system, several strategic disconnections can be envisioned.

A primary disconnection strategy involves cleaving the bonds of one of the rings, leading to a monocyclic precursor. The most common approaches focus on disconnecting the five-membered ring containing the C1, C2, and C3 carbons, leading back to a substituted pyrrole (B145914) or pyrrolidine (B122466) derivative.

Key Retrosynthetic Disconnections:

| Disconnection Strategy | Precursor Type | Key Bond Formations in Forward Synthesis |

| C3-N4 and C1-C7a | Pyrrole-based | Annulation, Intramolecular cyclization |

| C2-C3 and C1-N4 | Pyrrolidine-based | Ring-closing metathesis, Intramolecular alkylation |

| C5-C6 and C7-C7a | Cycloaddition | [3+2] Cycloaddition |

For the specific target of 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine , a plausible retrosynthetic pathway would involve disconnecting the saturated five-membered ring to reveal a 3,5-dimethylpyrrole derivative. This precursor could then be synthesized through established methods such as the Paal-Knorr pyrrole synthesis. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in

Total Synthesis Approaches to Pyrrolizine and Dihydropyrrolizine Scaffolds

The total synthesis of pyrrolizine and dihydropyrrolizine scaffolds has been achieved through a variety of elegant and efficient strategies. These approaches can be broadly categorized into methods that construct the bicyclic system from acyclic or monocyclic precursors.

Cyclization Strategies from Monocyclic Precursors

A prevalent strategy for the synthesis of the 2,3-dihydro-1H-pyrrolizine core involves the cyclization of a suitably functionalized monocyclic precursor, typically a pyrrolidine or pyrrolidone derivative.

In this approach, a pre-formed pyrrolidine ring bearing an appropriate side chain is subjected to an intramolecular cyclization to construct the second five-membered ring. A common method involves the intramolecular alkylation of a pyrrolidine derivative. For instance, a pyrrolidine with a side chain containing a leaving group at the appropriate position can undergo intramolecular nucleophilic substitution by the nitrogen atom to form the bicyclic pyrrolizidine (B1209537) skeleton. Subsequent functional group manipulations can then lead to the desired 2,3-dihydro-1H-pyrrolizine.

Another powerful pyrrolidine-based cyclization is the intramolecular Mannich reaction. This reaction involves the condensation of an amine, an aldehyde (or ketone), and a carbon acid to form a new carbon-carbon bond and construct the second ring.

Pyrrolidones (or pyrrolidin-2-ones) can also serve as versatile precursors for the synthesis of 2,3-dihydro-1H-pyrrolizines. One such strategy involves the use of N-substituted pyrrolidin-2-ones. For example, N-(ethoxycarbonylmethyl)pyrrolidin-2-one can be converted to its corresponding thione, which then undergoes an Eschenmoser sulfide (B99878) contraction with a bromomethyl ketone. The resulting enaminone can then be cyclized under microwave irradiation in the presence of silica (B1680970) gel to afford a 2,3-dihydro-1H-pyrrolizine-5-carboxylate.

A more sophisticated approach involves the transannular cyclization of a macrocyclic precursor, typically an eight-membered azacycle. This strategy has been successfully employed in the synthesis of polyhydroxylated pyrrolizidine alkaloids. The key steps often involve the ring-closing metathesis (RCM) of a diene to form an azacyclooctene, followed by stereoselective epoxidation. The resulting epoxide can then undergo a transannular cyclization, where the nitrogen atom acts as a nucleophile, to construct the pyrrolizidine core.

Cycloaddition Reactions in Pyrrolizine Synthesis

Cycloaddition reactions provide a powerful and atom-economical method for the construction of the 2,3-dihydro-1H-pyrrolizine ring system in a single step. The most widely used cycloaddition strategy is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition.

In this reaction, a 1,3-dipole, typically an azomethine ylide, reacts with a dipolarophile, which is usually an alkene or alkyne, to form a five-membered heterocyclic ring. Azomethine ylides can be generated in situ from the decarboxylative condensation of α-amino acids, such as proline, with aldehydes or ketones. The reaction of these in situ generated azomethine ylides with various electron-deficient alkenes or alkynes leads to the formation of functionalized 2,3-dihydro-1H-pyrrolizine derivatives with high regio- and stereoselectivity. researchgate.net

Examples of Dipolarophiles in [3+2] Cycloaddition for Dihydropyrrolizine Synthesis:

| Dipolarophile | Resulting Dihydropyrrolizine Derivative |

| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dicarboxylated dihydropyrrolizines |

| Maleimides | Spiro-pyrrolizidine-diones |

| Acrylates | Carboxylated dihydropyrrolizines |

Ring-Closing Metathesis (RCM) as a Key Cyclization Step

Ring-closing metathesis (RCM) is a powerful and widely used variation of olefin metathesis for constructing unsaturated rings. wikipedia.org The reaction involves the intramolecular cyclization of a diene, catalyzed by metal complexes, most notably those based on ruthenium, such as Grubbs' catalyst. wikipedia.orgrsc.orgorganic-chemistry.org The driving force for this reaction is often the formation of a stable cyclic alkene and a volatile byproduct like ethylene. organic-chemistry.org

In the context of pyrrolizine synthesis, RCM can be applied to assemble one of the five-membered rings. For instance, N-Boc-diallylamine can be cyclized using a ruthenium catalyst to form N-Boc-3-pyrroline, a precursor to the pyrrolidine portion of the pyrrolizine system. orgsyn.org RCM has also been employed on 2,5-disubstituted-2,3-dihydro-1H-pyrroles bearing appropriate alkenyl side chains to create more complex, bridged ring systems. rsc.org The success and stereoselectivity (E/Z) of RCM can depend on the catalyst, substrate conformation, and the size of the ring being formed. rsc.orgnih.gov

Synthetic Routes Involving N-Acylproline Derivatives

Derivatives of proline (pyrrolidine-2-carboxylic acid) serve as versatile starting materials for the synthesis of the pyrrolizine skeleton. nih.gov One effective method involves the KHMDS-induced carbocyclization of N-alkynyl proline carboxylates. This process allows for the efficient preparation of 1H-pyrrolizine carboxylates under mild conditions. researchgate.net The strategic placement of an alkyne on the proline nitrogen sets the stage for an intramolecular cyclization to construct the second ring of the pyrrolizine system.

Condensation Reactions for Pyrrolizine Skeleton Construction

Condensation reactions provide a direct pathway to the pyrrolizine skeleton by forming key carbon-carbon bonds. A notable example is the synthesis of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones. researchgate.net This one-pot process involves the reaction of commercially available substituted arylacetic acids with the potassium salt of 3,5-dimethyl-1H-pyrrole-2-carbaldehyde. researchgate.net The arylacetic acid is first activated with an amide coupling reagent, which then facilitates the condensation and subsequent cyclization to build the fused pyrrolizin-3-one ring system. researchgate.net

Specific Synthetic Pathways for this compound

While many methodologies focus on the general pyrrolizine core, specific pathways have been developed to access substituted derivatives. The synthesis of compounds related to this compound often starts with a correspondingly substituted pyrrole precursor. For instance, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a key starting material for constructing the 5,7-dimethyl-pyrrolizin-3-one skeleton, a close analogue of the target compound. researchgate.net This pyrrole derivative undergoes a condensation reaction with an activated arylacetic acid, leading directly to the formation of the bicyclic system with the desired methyl substitution pattern on the pyrrole ring. researchgate.net Further chemical modifications of the resulting pyrrolizinone could then be employed to access the target this compound.

Asymmetric Synthesis and Stereocontrol in 2,3-Dihydro-1H-pyrrolizine Generation

The synthesis of the 2,3-dihydro-1H-pyrrolizine core, a key structural motif in pyrrolizidine alkaloids, presents significant stereochemical challenges due to the potential for multiple stereogenic centers. The biological activity of these compounds is often highly dependent on their absolute and relative stereochemistry, making stereocontrol a critical aspect of their synthesis. nih.gov Strategies to achieve this control are diverse, ranging from substrate-controlled reactions to the use of chiral catalysts. A notable approach involves the 1,3-dipolar cycloaddition of azomethine ylides, which can establish the core bicyclic structure and set key stereocenters in a single step. acs.org The development of catalytic asymmetric methods allows for the preparation of enantioenriched pyrrolizidines from simple, commercially available starting materials, enabling the creation of complex structures with as many as six stereogenic centers in a programmable manner. nih.gov

Diastereoselective Synthesis of Polyhydroxylated Pyrrolizidine Alkaloids

Polyhydroxylated pyrrolizidine alkaloids, such as australine (B55042) and alexine, are a subclass of natural products that have attracted considerable attention due to their potent biological activities, including glycosidase inhibition. kib.ac.cnresearchgate.net Their synthesis requires precise control over the relative stereochemistry of multiple hydroxyl groups on the pyrrolizidine core.

Several diastereoselective strategies have been developed to address this challenge. One approach utilizes a cyclic nitrone cycloaddition strategy, which allows for complete control over the relative and absolute stereochemistry of the numerous stereogenic centers that adorn these molecules. nih.gov Another powerful method starts from commercially available pyranosides (sugar derivatives), using them as chiral building blocks. nih.gov Key steps in this pathway include ring-closing metathesis to form a dihydropyrrole intermediate, followed by a diastereoselective syn-dihydroxylation to install the necessary hydroxyl groups with high stereocontrol. nih.govuow.edu.au The oxazolidinone group has proven effective as a stereo- and regio-directing group in these key diastereoselective syn-dihydroxylation reactions. uow.edu.au

A summary of selected key strategies is presented below:

| Starting Material/Method | Key Stereocontrolling Step(s) | Target Alkaloid Type | Ref. |

| Vinyl epoxides & allyl amine | Ring-closing metathesis, syn-dihydroxylation | Polyhydroxylated pyrrolizidines | uow.edu.au |

| Methyl α-d-glucopyranoside | Internal SN2 cyclization, dihydroxylation | Tetrahydroxylated pyrrolizidines | nih.gov |

| Polyhydroxylated pyrroline-N-oxides | 1,3-dipolar cycloaddition | Polyhydroxylated pyrrolizidines | nih.gov |

| Extended chiral 1,3-oxazine | Diastereoselective allylation to a pyrrolidine aldehyde | (+)-Australine | researchgate.net |

These methods highlight the use of substrate-based control, where the existing stereochemistry of a chiral starting material directs the formation of new stereocenters. For instance, the synthesis of unnatural alkaloids like (-)-7-epiaustraline and (+)-1,7-diepiaustraline has been successfully achieved by applying these principles. uow.edu.au

Enantioselective Catalysis for Chiral Pyrrolizine Systems

Enantioselective catalysis offers a more direct route to chiral, non-racemic pyrrolizine derivatives by employing small amounts of a chiral catalyst to generate products with high enantiomeric excess (ee).

Organocatalysis has emerged as a particularly effective strategy. For example, pyrroles can participate in enantio- and diastereoselective cascade conjugate addition-aldol reactions with α,β-unsaturated aldehydes. nih.gov This process, catalyzed by chiral secondary amines, affords highly functionalized chiral pyrrolizines with three consecutive stereocenters in good yields and with high enantioselectivities (90-98% ee). nih.gov Another prominent organocatalytic method involves the use of isothioureas, such as benzotetramisole. This catalyst promotes an intramolecular Michael addition-lactonization cascade of pyrrole-derived enone acids to form intermediate dihydropyranones, which can be ring-opened in situ to yield a range of cis-pyrrolizine carboxylate derivatives with excellent stereocontrol (>95:5 dr, >98:2 er). rsc.orghw.ac.ukresearchgate.net Computational studies have supported this process, indicating that the formation of the observed cis-stereoisomer is both kinetically and thermodynamically favored. rsc.orgresearchgate.net

Metal-based catalysts have also been successfully applied. Chiral silver catalysts have been used to orchestrate a double (1,3)-dipolar cycloaddition reaction, providing a one-flask synthesis of enantioenriched pyrrolizidines from simple starting materials. nih.gov Furthermore, chiral gold(I) complexes featuring ligands with remote C2-symmetric 2,5-diarylpyrrolidines have been developed for enantioselective transformations, demonstrating the utility of precisely designed chiral binding pockets to direct stereochemical outcomes. nih.gov

The following table summarizes key enantioselective catalytic systems for pyrrolizine synthesis:

| Catalyst Type | Catalyst Example | Reaction Type | Products | Enantioselectivity | Ref. |

| Organocatalyst (Amine) | Diarylprolinol silyl (B83357) ether | Cascade Conjugate Addition-Aldol | Functionalized chiral pyrrolizines | 90-98% ee | nih.gov |

| Organocatalyst (Isothiourea) | Benzotetramisole (BTM) | Intramolecular Michael Addition-Lactonization | cis-Pyrrolizine carboxylates | >98:2 er | rsc.orgresearchgate.net |

| Metal Catalyst (Silver) | AgOAc / (R)-TF-BiphamPhos | Double (1,3)-Dipolar Cycloaddition | Highly substituted pyrrolizidines | 87% ee (gram-scale) | nih.gov |

| Metal Catalyst (Gold) | Au(I) / JohnPhos-type ligand | Intramolecular [4+2] Cycloaddition | Fused pyrrolizine systems | (not specified) | nih.gov |

Synthetic Transformations for Functionalization of 2,3-Dihydro-1H-pyrrolizine Derivatives

The functionalization of the pre-formed 2,3-dihydro-1H-pyrrolizine core is essential for elaborating the basic scaffold into more complex natural products or synthetic analogues. A variety of synthetic transformations have been developed to introduce or modify substituents at different positions of the bicyclic system.

One key area of focus has been the introduction of substituents at the 7a-bridgehead position. A robust methodology has been developed starting from proline and epichlorohydrin, which uses a stereocontrolled anionic cyclization as the pivotal step to produce stereoisomers of 7a-substituted pyrrolizidine derivatives. thieme-connect.com The resulting 7a-hydroxymethyl pyrrolizidine derivatives serve as versatile intermediates that can be further modified. For example, the primary hydroxy group can be selectively benzoylated, oxidized to a ketone, and then subjected to a Wittig-Horner olefination to introduce further complexity. thieme-connect.com

Palladium-catalyzed cascade reactions provide another powerful avenue for functionalization. These methods can be used to construct pyrrolizine-fused heterocycles from functionalized alkynes. acs.org For instance, an intramolecular carboxypalladation followed by trapping of the generated vinylpalladium species can yield isobenzofuran-fused pyrrolizines. The reaction outcome can be divergent, producing different fused ring systems depending on the catalyst and solvent conditions. acs.org

Furthermore, functional groups incorporated during the initial synthesis of the pyrrolizidine ring can be selectively manipulated. In highly substituted pyrrolizidines generated via catalytic asymmetric double (1,3)-dipolar cycloadditions, different ester groups on the ring can be chemoselectively modified. nih.gov The more accessible methyl ester can be selectively saponified to a carboxylic acid using lithium hydroxide (B78521) or reduced to an alcohol with lithium triethylborohydride, leaving other ester groups intact for subsequent transformations. nih.gov The stereoselective synthesis of spirocyclic pyrrolizidines has also been achieved through multicomponent 1,3-dipolar cycloaddition reactions, yielding complex structures with defined stereochemistry. nih.gov These transformations provide crucial handles for late-stage diversification in the synthesis of pyrrolizidine-based target molecules.

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Pyrrolizine Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolizine Core

Electrophilic substitution reactions are a key feature of the chemistry of 2,3-dihydro-1H-pyrrolizine systems. Due to the electron-rich nature of the pyrrole (B145914) ring, these reactions typically occur at the positions ortho or meta to the bridgehead nitrogen.

In a study on 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, a compound analogous to 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine, various electrophilic substitution reactions were successfully carried out. researchgate.net Halogenation with N-halosuccinimides (NCS, NBS, NIS) in DMF at 0-5 °C afforded the corresponding 5-halo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines in good yields. researchgate.net This demonstrates the propensity of the C-5 position to undergo electrophilic attack.

Acylation reactions have also been explored. researchgate.net While the reaction of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with acetic anhydride (B1165640) required catalysis by boron trifluoride-ether complex to yield the 5-acetyl derivative, more reactive acylating agents like trifluoroacetic anhydride and trichloroacetyl chloride reacted smoothly without a catalyst to give the corresponding 5-acyl derivatives in high yields. researchgate.net

Detailed findings on these electrophilic substitution reactions are summarized in the table below:

| Electrophile | Reagent | Product | Yield (%) |

| Bromine | N-Bromosuccinimide (NBS) | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 91 |

| Chlorine | N-Chlorosuccinimide (NCS) | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 85 |

| Iodine | N-Iodosuccinimide (NIS) | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 77 |

| Acetyl group | Acetic anhydride / BF3·OEt2 | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Moderate |

| Trifluoroacetyl group | Trifluoroacetic anhydride (TFAA) | 5-Trifluoroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

| Trichloroacetyl group | Trichloroacetyl chloride | 5-Trichloroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High |

Data is for 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine as an analogue for this compound. researchgate.net

Information on nucleophilic substitution reactions on the 2,3-dihydro-1H-pyrrolizine core is less common, as the electron-rich nature of the pyrrole ring makes it less susceptible to nucleophilic attack unless activated by strong electron-withdrawing groups.

Oxidation and Reduction Chemistry of Dihydro-1H-pyrrolizine Derivatives

For instance, the oxidation of pyrrolizidin-3-ols to the corresponding pyrrolizidin-3-ones has been reported. researchgate.net The reduction of pyrrolizin-3-ones, on the other hand, can be achieved through catalytic hydrogenation, leading to the formation of hexahydro derivatives (pyrrolizidin-3-ones). researchgate.net The diastereoselectivity of this reduction can be influenced by the choice of catalyst and solvent. researchgate.net

One study describes the air oxidation of an intermediate in the synthesis of functionalized dihydro-1H-pyrrolizines, suggesting that the dihydropyrrolizine system can be susceptible to oxidation under certain conditions. researchgate.net

Ring Expansion and Rearrangement Processes Involving Pyrrolizidine (B1209537) Derivatives

Ring expansion and rearrangement reactions of pyrrolizidine derivatives can provide access to other important nitrogen-containing heterocyclic systems, such as indolizidines. These transformations are often driven by factors like ring strain release and the formation of more stable carbocation intermediates.

While specific examples involving this compound are not documented, studies on related systems illustrate the potential for such reactions. For example, palladium-catalyzed allylic amine rearrangements have been utilized for the two-carbon ring expansion of 2-vinyl pyrrolidines to their corresponding azepane counterparts. chemrxiv.org This type of methodology could potentially be applied to appropriately substituted dihydro-1H-pyrrolizine derivatives.

The mechanism of ring expansion from a pyrrolizidine to an indolizidine has also been a subject of study, highlighting the synthetic utility of these rearrangements in accessing diverse alkaloid skeletons. researchgate.net

Chemo- and Regioselective Functionalization at Pyrrolizine Ring Positions

The chemo- and regioselective functionalization of the pyrrolizine ring is crucial for the synthesis of complex molecules with specific biological activities. As discussed in section 3.2, electrophilic substitution reactions on the 2,3-dihydro-1H-pyrrolizine core show a high degree of regioselectivity.

In the case of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, halogenation and acylation reactions occur exclusively at the C-5 position of the pyrrole ring. researchgate.net This regioselectivity is attributed to the electronic properties of the pyrrole ring, where the C-5 position is most activated towards electrophilic attack. The table in section 3.2 provides a clear overview of the regioselective functionalization of this pyrrolizine system.

Studies on Reaction Intermediates and Transition States

Understanding the reaction intermediates and transition states in the chemistry of 2,3-dihydro-1H-pyrrolizine systems is fundamental to controlling the outcome of chemical reactions and designing new synthetic methodologies.

In the synthesis of functionalized dihydro-1H-pyrrolizines via [3+2] cycloaddition reactions of azomethine ylides with dipolarophiles, the azomethine ylide itself is a key reaction intermediate. nih.gov These intermediates are often generated in situ.

Mechanistic studies on the synthesis of pyrrolidines and piperidines via copper-catalyzed intramolecular C-H amination have provided insights into the potential intermediates involved, such as fluorinated copper(II) complexes. nih.gov While not directly on a dihydro-1H-pyrrolizine system, these studies on related nitrogen heterocycles offer valuable models for understanding the mechanistic pathways that could be involved in their synthesis and functionalization. The formation of a carbonium ion intermediate has been proposed in the synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles. sharif.edu

Advanced Spectroscopic Characterization and Structural Elucidation of Pyrrolizine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the pyrrolizine ring system. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (1H) and Carbon (13C) NMR Analysis of Pyrrolizine Ring Systems

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of pyrrolizine compounds. researchgate.netmdpi.com In the ¹H NMR spectrum of a substituted 2,3-dihydro-1H-pyrrolizine, specific chemical shifts and coupling patterns are indicative of the protons' positions within the ring. For instance, the protons on the pyrrolizine ring typically appear in distinct regions of the spectrum, allowing for their unambiguous assignment. nbuv.gov.uaacs.org

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the pyrrolizine ring are influenced by their hybridization and proximity to the nitrogen atom and substituents. nbuv.gov.ua Combining ¹H and ¹³C NMR data allows for a complete assignment of the proton and carbon signals to their respective atoms in the 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine molecule. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 2,3-dihydro-1H-pyrrolizine Systems.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-1 | 2.5-3.0 (m) | 25-27 |

| H-2 | 2.9-3.1 (m) | 26-28 |

| H-3 | 3.9-4.3 (t) | 46-51 |

| H-5 (CH₃) | 2.3 (s) | 23-26 |

| H-6 | 6.2-7.0 (s) | 105-118 |

| H-7 (CH₃) | 2.3 (s) | 122-127 |

| C-1 | - | 25-27 |

| C-2 | - | 26-28 |

| C-3 | - | 46-51 |

| C-5 | - | 127-143 |

| C-6 | - | 105-118 |

| C-7 | - | 122-127 |

| C-8 (bridgehead) | - | 135-149 |

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity of atoms within the this compound structure. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the proton sequence within the pyrrolizine rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct and unambiguous assignment of the carbon skeleton. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two or three bonds. This technique is vital for connecting different fragments of the molecule and for assigning quaternary carbons (carbons with no attached protons). For example, HMBC correlations can link the methyl protons to the carbons of the pyrrole (B145914) ring, confirming their positions. nih.gov

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, confirming the atomic connectivity and providing the foundation for stereochemical analysis. nih.govresearchgate.net

Stereochemical Determination by NMR Spectroscopy

For chiral pyrrolizine derivatives, NMR spectroscopy is a powerful tool for determining stereochemistry. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish the relative configuration of stereocenters. NOE enhancements are observed between protons that are close in space, regardless of whether they are directly bonded. By analyzing the pattern of NOE correlations, the spatial arrangement of substituents on the pyrrolizine ring can be determined. In cases where stereoisomers are present, differences in their ¹H and ¹³C NMR chemical shifts can also be used to distinguish between them. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. nih.gov These techniques are complementary, as some vibrational modes may be more active in either the IR or Raman spectrum. sapub.orgyoutube.com

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching: Aliphatic C-H stretches from the dihydro- and methyl groups typically appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches from the pyrrole ring would be observed above 3000 cm⁻¹.

C=C stretching: The stretching vibration of the carbon-carbon double bond in the pyrrole ring would likely appear in the 1600-1680 cm⁻¹ region.

C-N stretching: The C-N stretching vibrations of the pyrrolizine ring would be found in the 1000-1350 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bond in the pyrrole ring, which often gives a strong Raman signal. sapub.org The combination of FT-IR and Raman data allows for a more complete vibrational analysis of the molecule. nih.govesisresearch.org

Table 2: Expected Vibrational Frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| C=C Stretch (Pyrrole) | 1600-1680 | FT-IR, Raman |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy orbital to a higher energy orbital. For pyrrolizine derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* transitions associated with the conjugated pyrrole ring system. nih.gov The position and intensity of these absorption maxima (λmax) are influenced by the specific substitution pattern on the pyrrolizine core. For this compound, the electronic transitions of the substituted pyrrole ring would be the primary chromophore responsible for its UV-Vis absorption.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arkat-usa.orgresearchgate.net For this compound (C₁₀H₁₅N), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. thermofisher.com This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of C₁₀H₁₅N is 149.1204. nih.gov

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. arkat-usa.org Under electron impact (EI) or other ionization methods, the molecular ion can fragment in a predictable manner. The resulting fragment ions provide clues about the molecule's structure. For this compound, common fragmentation pathways may involve the loss of methyl groups or cleavage of the dihydro-pyrrolizine ring. The analysis of these fragmentation patterns can help to confirm the proposed structure. researchgate.netresearchgate.net

Table 3: Summary of Spectroscopic Data for the Characterization of this compound.

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants, providing information on the hydrogen framework. |

| ¹³C NMR | Carbon chemical shifts, revealing the carbon skeleton. |

| COSY | ¹H-¹H correlations, establishing proton connectivity. |

| HSQC | ¹H-¹³C one-bond correlations, assigning directly bonded C-H pairs. |

| HMBC | ¹H-¹³C long-range correlations, establishing connectivity across the molecule. |

| NOESY | Through-space ¹H-¹H correlations, for stereochemical determination. |

| FT-IR/Raman | Vibrational frequencies of functional groups. |

| UV-Vis | Electronic transitions (π-π, n-π). |

Absence of Publicly Available Crystallographic Data for this compound

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available X-ray crystallography data for the specific chemical compound this compound.

Despite extensive searches of prominent databases such as the Cambridge Structural Database (CSD) and a thorough review of the scientific literature, no entries corresponding to the crystal structure of this compound were found. While the crystallographic structures of numerous other pyrrolizine and pyrrolizidine (B1209537) derivatives have been determined and published, the specific data for the 3,5-dimethyl substituted variant remains elusive.

This lack of data means that a detailed analysis of its precise molecular geometry, including specific bond lengths and angles as determined by X-ray diffraction, cannot be provided at this time. Similarly, an experimental determination of its absolute configuration via anomalous dispersion methods is not possible without a suitable single crystal and the subsequent crystallographic analysis.

The reasons for this absence of data could be manifold. The compound may not have been synthesized and crystallized, or if it has, the resulting crystallographic data may not have been published in the public domain. It is also possible that obtaining single crystals of sufficient quality for X-ray diffraction has proven to be a challenge.

Consequently, any discussion on the precise molecular geometry and absolute configuration of this compound would be purely theoretical, based on computational modeling or by analogy to closely related structures. However, without experimental validation from X-ray crystallography, such information remains speculative.

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical studies on the compound This compound . While extensive research exists on the application of quantum chemical calculations to various heterocyclic compounds, detailed analyses corresponding to the requested outline for this particular molecule are not available in the indexed literature.

Methodologies such as Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, and Time-Dependent DFT (TD-DFT) for electronic transitions are standard computational tools for characterizing novel molecules. nih.govscispace.com Similarly, the calculation of reactivity descriptors and the computational elucidation of synthetic pathways are common practices in modern chemistry to understand and predict chemical behavior. arxiv.orgrsc.org

However, the application of these specific computational methods to this compound, or even its parent structure 2,3-dihydro-1H-pyrrolizine, has not been documented in the available search results. nih.gov Synthetic routes for various functionalized dihydro-1H-pyrrolizine derivatives have been described, often involving cycloaddition reactions. researchgate.netresearchgate.net For instance, research has been conducted on the synthesis of 2,3-dihydro-1H-pyrrolizin-3-ols and the electrophilic reactions of substituted 2,3-dihydro-1H-pyrrolizine compounds. nih.govnbuv.gov.ua These studies, however, focus on experimental synthesis and characterization rather than computational elucidation of reaction mechanisms or detailed quantum chemical calculations as specified in the request.

Due to the lack of specific published data for this compound concerning geometry optimization, vibrational frequencies, HOMO-LUMO energy gaps, electronic transitions, reactivity descriptors, and computational mechanistic studies, it is not possible to provide the detailed, data-driven article as requested in the outline. The generation of such an article would require performing novel computational research, which is beyond the scope of this response.

Computational and Theoretical Studies on 2,3 Dihydro 1h Pyrrolizine Structures and Reactions

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can reveal detailed information about the conformational flexibility of a molecule and the influence of its surrounding environment, such as a solvent. nih.gov

While specific MD simulation studies on 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine are not extensively documented in publicly available literature, the principles of this technique are widely applied to similar heterocyclic compounds. nih.govresearchgate.net Such simulations would model the compound's dynamic behavior, predicting how the pyrrolizine ring system and its methyl substituents move and flex. This is crucial for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Furthermore, MD simulations can elucidate the effects of solvation. By simulating the compound in a water box, researchers can analyze how water molecules arrange themselves around the pyrrolizine derivative and how hydrogen bonds and other non-covalent interactions influence its stability and conformation. This information is vital for predicting the molecule's solubility and its behavior in a physiological environment.

Key applications of MD simulations for this compound would include:

Conformational Analysis: Identifying the most stable low-energy conformations of the molecule in different environments.

Flexibility Mapping: Determining which parts of the molecule are rigid and which are flexible, which can be important for receptor binding.

Solvation Free Energy Calculation: Quantifying the energetics of the interaction between the compound and the solvent, which relates to its solubility.

Binding Dynamics: Simulating the process of the molecule binding to a target protein to understand the stability of the complex over time. researchgate.net

In Silico Modeling for Molecular Interactions and Target Binding Predictions (e.g., Docking Studies)

In silico modeling, particularly molecular docking, is a fundamental tool in drug discovery for predicting how a small molecule (ligand) binds to a macromolecular target, typically a protein. bsu.edu.eg This approach is widely used to screen virtual libraries of compounds and to understand the potential mechanism of action for molecules like 2,3-dihydro-1H-pyrrolizine derivatives. bsu.edu.egpharaohacademy.com

Studies on various pyrrolizine derivatives have successfully employed molecular docking to predict their binding affinity and orientation within the active sites of various enzymes. For instance, novel pyrrolizine derivatives have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase to predict their potential as antitumor agents. bsu.edu.eg In these studies, researchers identified key interactions, such as hydrogen bonds and arene-cation interactions, between the pyrrolizine compounds and specific amino acid residues in the EGFR active site, including Met 793, Lys 745, and Asp 855. bsu.edu.eg

Similarly, docking studies have been performed on other related heterocyclic structures to predict their inhibitory activity against targets like Deoxyribonuclease I (DNase I) and various kinases. nih.govmdpi.com These computational predictions are often correlated with experimental biological activity, providing a strong rationale for synthesizing and testing new compounds. bsu.edu.egasianpubs.org

The table below summarizes findings from docking studies on various pyrrolizine and pyrrole (B145914) derivatives, illustrating the type of data generated from such in silico models. While these are not specific to this compound, they demonstrate the methodology's application to this class of compounds.

Table 1: Representative Molecular Docking Data for Pyrrolizine and Pyrrole Derivatives

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy / Score | Reference |

|---|---|---|---|---|

| Pyrrolizine Derivatives | EGFR-TK | Met 793, Lys 745, Asp 855, Arg 841 | Docking scores ranged from 15.6 to 20.9 kcal/mol | bsu.edu.eg |

| 1-(Pyrrolidin-2-yl)propan-2-one Derivatives | DNase I | Glu 39, Glu 78, Arg 111, His 252 | Not specified | nih.govresearchgate.net |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | Dihydrofolate reductase (DHFR) | Not specified | Not specified | semanticscholar.org |

| 1,3,5-Substituted 2-Pyrazoline Derivatives | JAK2 Enzyme | Not specified | Not specified | asianpubs.org |

These in silico predictions are invaluable for prioritizing synthetic efforts and for designing new derivatives of this compound with potentially enhanced binding affinity and selectivity for specific biological targets.

Biological Activities: Molecular Mechanisms and Target Interactions of 2,3 Dihydro 1h Pyrrolizine Derivatives

Exploration of Molecular Mechanisms of Biological Activity

The biological activities of 2,3-dihydro-1H-pyrrolizine derivatives are diverse and depend on their specific substitution patterns. The mechanisms through which these compounds exert their effects are multifaceted and can include the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of programmed cell death. pharaohacademy.com

Some of the recognized molecular mechanisms of action for this class of compounds include:

Enzyme Inhibition: A primary mechanism is the inhibition of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), glycosidases, and various protein kinases. pharaohacademy.comnih.gov

Antiproliferative Effects: Many derivatives have demonstrated the ability to inhibit the growth of cancer cells. pharaohacademy.com This is often achieved by targeting oncogenic kinases or interfering with tubulin polymerization. semanticscholar.org

Induction of Apoptosis: The anticancer activity of these compounds is frequently linked to their ability to trigger apoptosis, or programmed cell death, in malignant cells. researchgate.netresearchgate.net

DNA Interaction: Some pyrrolizine derivatives have been found to exert their cytotoxic effects through mechanisms involving DNA alkylation or inhibition of DNA replication. pharaohacademy.com

Membrane Permeability Alteration: Another proposed mechanism is the alteration of the cytoplasmic membrane's permeability in cancer cells. pharaohacademy.com

Enzyme Inhibition Profiles and Associated Molecular Mechanisms

Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. nih.gov There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation. nih.gov Several 2,3-dihydro-1H-pyrrolizine derivatives have been investigated as COX inhibitors. For instance, ketorolac, a well-known non-steroidal anti-inflammatory drug (NSAID), is a nonselective COX-1/COX-2 inhibitor. nih.gov Another example is licofelone, which acts as a dual inhibitor of both COX and 5-lipoxygenase (5-LOX). nih.govpharaohacademy.com

The inhibitory activity of these derivatives is influenced by the nature and position of substituents on the pyrrolizine core. The binding affinity to the active site of COX enzymes is a critical determinant of their inhibitory potency. Molecular docking studies have been employed to understand these interactions, suggesting that hydrophobic interactions play a significant role in COX-2 inhibition by some derivatives. researchgate.net

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Selected Pyrrolizine and Related Derivatives

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Licofelone | COX-1 | 0.22 pharaohacademy.com | - |

| Licofelone | 5-LOX | 0.37 pharaohacademy.com | - |

| Pyrrolizine Derivative 16 | COX-1 | 2.45 nih.gov | - |

| Pyrrolizine Derivative 16 | COX-2 | 0.85 nih.gov | - |

| Pyrrolizine Derivative 17 | COX-1 | 5.69 nih.gov | - |

| Pyrrolizine Derivative 17 | COX-2 | 3.44 nih.gov | - |

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes, particularly α-glucosidase, are of therapeutic interest for the management of type 2 diabetes as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govmdpi.com While the broader class of pyrrolizidine (B1209537) alkaloids has shown potent glycosidase inhibitory activity, specific data on 3,5-dimethyl-2,3-dihydro-1H-pyrrolizine is limited. nih.govkib.ac.cn

Studies on related pyrrolidine (B122466) and pyrrolizidine derivatives have demonstrated that the stereochemistry of the hydroxyl groups and the nature of side chains significantly influence their inhibitory potency and selectivity against different glycosidases. nih.gov For example, certain pyrrolizidine alkaloids have been found to be potent inhibitors of yeast α-glucosidase and bacterial β-glucosidase. nih.gov

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2) are two important targets in cancer therapy. researchgate.netnih.gov Pyrrolizine-containing compounds have been reported to potently inhibit the mitogen-activated protein kinase (MAP) pathway, which is regulated by EGFR signaling. nih.gov This has led to the investigation of pyrrolizine derivatives as inhibitors of several protein kinases, including EGFR and CDK-2. nih.gov

The mechanism of action for many of these kinase inhibitors involves competitive binding at the ATP-binding site of the enzyme. researchgate.net The specific substitutions on the pyrrolizine ring system play a critical role in determining the binding affinity and selectivity for different kinases. semanticscholar.org

Table 2: Kinase Inhibitory Activity of Selected Pyrrolizine and Related Derivatives

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Pyrrolizine Derivative 6o | EGFR | 62 nih.gov |

| Pyrrolizine Derivative 6o | CDK-2 | 118 nih.gov |

| Pyrrolidine-carboxamide Derivative 7g | EGFR | 87-107 (range for several active compounds) nih.gov |

| Pyrrolidine-carboxamide Derivative 7g | CDK-2 | 15-31 (range for several active compounds) nih.gov |

| Pyranopyrazole Derivative 22 | EGFR-TK | 143 nih.gov |

Cellular Mechanisms of Antiproliferative Activity

The antiproliferative activity of 2,3-dihydro-1H-pyrrolizine derivatives against various cancer cell lines is a significant area of research. researchgate.netnih.gov The underlying cellular mechanisms often involve the induction of cell cycle arrest and apoptosis. semanticscholar.org

Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several pyrrolizine derivatives have been shown to trigger apoptosis in cancer cell lines. researchgate.netresearchgate.net

The apoptotic activity of a potent pyrrolizine derivative on HCT-116 colon cancer cells was demonstrated by its ability to cause an accumulation of cells in the G1 and S phases of the cell cycle. nih.gov Another study on a different pyrrolizine-5-carboxamide derivative identified it as a potent cytotoxic agent that induced dose-dependent early apoptosis in MCF-7 breast cancer cells with minimal necrotic effects. researchgate.net Mechanistic studies have also shown that the anticancer activities of some pyrrolizine derivatives are associated with the activation of caspase-3/7 enzymes. researchgate.net

Cell Cycle Arrest in Specific Phases (e.g., G1, S)

Certain derivatives of the 2,3-dihydro-1H-pyrrolizine scaffold have been shown to exert antiproliferative effects by inducing cell cycle arrest at specific phases, thereby preventing cancer cells from progressing through the division cycle. For instance, some synthetic 2,3-arylpyridylindole derivatives have demonstrated the ability to induce a biphasic cell cycle arrest in A549 human lung cancer cells. nih.gov At lower concentrations, these compounds can trigger a G0/G1 phase arrest, while at higher concentrations, they can cause an arrest at the G2/M phase. nih.gov This dual activity suggests a complex mechanism of action that is dependent on the compound's concentration.

The G0/G1 phase arrest is a critical control point in the cell cycle. Agents that can enforce this checkpoint prevent cells from entering the DNA synthesis (S) phase, a crucial step for replication. nih.gov The arrest in the G0/G1 phase can be mediated by various signaling pathways, including the activation of the JNK/p53/p21 pathway. nih.gov The tumor suppressor protein p53 plays a pivotal role in this process by inducing the expression of p21, a cyclin-dependent kinase (CDK) inhibitor that blocks the activity of cyclin/CDK complexes necessary for the G1 to S phase transition. nih.gov

In some cases, treatment with certain compounds can lead to a G1/S DNA damage checkpoint, indicating that the compounds may be causing DNA damage that needs to be repaired before the cell can proceed with replication. frontiersin.org This is a crucial mechanism to maintain genomic integrity.

The following interactive table summarizes the effects of different compounds on cell cycle progression.

| Compound Class | Cell Line | Effect | Pathway Implicated |

| 2,3-Arylpyridylindole Derivatives | A549 (Lung Cancer) | G0/G1 arrest (low conc.), G2/M arrest (high conc.) | JNK/p53/p21, Akt signaling |

| Dihydropyrrol-2-ones | RKO (Colon Cancer) | G0/G1 arrest | Increase in p53 and p21, decrease in cyclin D1 |

| Alkylaminophenols | Glioma Cells | G1/S arrest | p53 and cyclin-dependent kinase mediated |

| Chalcone Derivatives | Ovarian Cancer Cells | G2/M arrest | Associated with ROS generation |

Modulation of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Consequently, they are a key target for the development of anticancer agents. Several 2,3-dihydro-1H-pyrrolizine derivatives and related compounds have been identified as potent inhibitors of tubulin polymerization. nih.gov

These compounds often bind to the colchicine (B1669291) site on β-tubulin, thereby preventing the assembly of microtubules. nih.gov This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase and ultimately induces apoptosis (programmed cell death). nih.gov For example, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting greater potency than established agents like vinblastine (B1199706) and paclitaxel. nih.gov

The inhibitory activity of these compounds on tubulin polymerization is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the process by 50%.

The table below presents data on the tubulin polymerization inhibitory activity of selected pyrrole (B145914) derivatives.

| Compound Class | Specific Compound | Tubulin Polymerization IC50 (µM) |

| 3-Aroyl-1-arylpyrroles (ARAPs) | Compound 28 | 0.86 |

| 1-(3-Aminophenyl)pyrrole Derivatives | - | ≤2.5 |

| Nitrophenyl Derivatives | 1-(3-Nitrophenyl)-pyrrole 19 | 8.9 |

| Sulfanilamide-1,2,3-triazole hybrids | Compound 16a | 2.4 |

Identification and Validation of Molecular Targets and Signaling Pathways

The biological effects of 2,3-dihydro-1H-pyrrolizine derivatives are mediated through their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. As discussed, a primary target for many of these compounds is tubulin. nih.gov The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to G2/M cell cycle arrest. nih.gov

Beyond tubulin, other potential molecular targets and pathways have been identified for pyrrolizine-based compounds. These include:

DNA Alkylation: Some pyrrolizine derivatives can act as alkylating agents, forming covalent bonds with DNA and thereby interfering with DNA replication and transcription. pharaohacademy.com

Inhibition of Cyclooxygenase (COX): Certain derivatives have been shown to inhibit COX enzymes, which are involved in inflammation and have been implicated in cancer progression. pharaohacademy.com

Inhibition of Kinases: Various kinases, such as Rac1 kinase and oncogenic kinases, which play crucial roles in cell signaling and proliferation, have been identified as targets for some pyrrolizine compounds. pharaohacademy.com

Thioredoxin Reductase Inhibition: This enzyme is involved in cellular redox balance, and its inhibition can lead to oxidative stress and cell death. pharaohacademy.com

Hedgehog Signaling Pathway: Some 3-aroyl-1-arylpyrrole derivatives have been found to suppress the Hedgehog signaling pathway, which is aberrantly activated in certain cancers. nih.gov

Metabolic Transformations of the Pyrrolizine Core in Biological Systems

The pyrrolizine core, particularly in the context of pyrrolizidine alkaloids, undergoes metabolic activation in biological systems, primarily in the liver. researchgate.net This metabolic process is crucial as it can lead to the formation of reactive metabolites that are responsible for the observed toxicity of some of these compounds.

The primary metabolic pathway involves the oxidation of the pyrrolizidine nucleus by cytochrome P450 (CYP) enzymes to form dehydropyrrolizidine alkaloids (pyrrolic esters). researchgate.net These pyrrolic esters are highly reactive electrophiles that can readily bind to cellular macromolecules such as proteins and DNA, forming adducts. researchgate.net The formation of these adducts is a key mechanism underlying the hepatotoxicity associated with certain pyrrolizidine alkaloids. researchgate.net

The structure of the necine base of the pyrrolizidine alkaloid influences its metabolic activation and subsequent toxicity. For instance, retronecine-type pyrrolizidine alkaloids tend to produce more pyrrole-protein adducts compared to otonecine-type alkaloids. researchgate.net Furthermore, the type of ester group (monoester, open-ring diester, or macrocyclic diester) also affects the extent of metabolic activation. researchgate.net

It is important to note that detoxification pathways also exist. The reactive pyrrolic metabolites can be conjugated with glutathione, a major intracellular antioxidant, to form water-soluble and less toxic adducts that can be readily excreted. researchgate.net

Design, Synthesis, and Evaluation of Novel 2,3 Dihydro 1h Pyrrolizine Derivatives and Analogues

Rational Design Principles for Structure-Activity Optimization

The rational design of novel 2,3-dihydro-1H-pyrrolizine derivatives is fundamentally guided by understanding their structure-activity relationships (SAR). This involves systematically modifying the chemical structure of a lead compound and evaluating the resulting effects on its biological activity. A key objective is to enhance potency and selectivity for a specific biological target while minimizing off-target effects.

For instance, in the development of pyrrolizine-based inhibitors of cyclooxygenase (COX) enzymes, a common strategy involves the incorporation of pharmacophoric features known to interact with the active site of these enzymes. The SAR studies of pyrrolyl diketo acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H have shown that the nature and position of substituents on the pyrrole (B145914) ring significantly influence inhibitory activity. nih.gov For example, the presence of a 4-fluorobenzoyl substitution at position 4 of the pyrrole ring was found to be unfavorable for the inhibition of either enzyme. nih.gov

In the design of pyrrolizine analogues as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors, molecular docking studies have been instrumental in predicting the binding modes of synthesized compounds within the ATP-binding site of the enzyme. bsu.edu.eg These computational predictions, when correlated with experimental biological data, provide valuable insights for further structural modifications to improve binding affinity and inhibitory activity. For example, certain substitutions on the pyrrolizine core were found to establish crucial hydrogen bonding interactions with key amino acid residues like Asp855 and arene-cation interactions with Arg841 in the EGFR-TK active site, leading to enhanced inhibitory potency. bsu.edu.eg

The table below summarizes key SAR findings for 2,3-dihydro-1H-pyrrolizine derivatives targeting different enzymes.

| Target Enzyme | Favorable Substitutions/Modifications | Unfavorable Substitutions/Modifications | Reference |

| COX-1/2 | Hybridization with NSAIDs (e.g., Ibuprofen) | - | mdpi.com |

| EGFR-TK | Substituents enabling H-bonding with Asp855 and arene-cation interactions with Arg841 | - | bsu.edu.eg |

| HIV-1 Integrase/RNase H | Diketobutanoic chain at position 2 or 3 of the pyrrole ring | 4-Fluorobenzoyl substitution at position 4 of the pyrrole ring | nih.gov |

Diversification Strategies and Library Synthesis of Substituted Pyrrolizines

The synthesis of diverse libraries of substituted 2,3-dihydro-1H-pyrrolizine derivatives is crucial for exploring the chemical space around this scaffold and identifying novel compounds with desired biological activities. Various synthetic strategies have been developed to achieve this diversification.

One-pot multicomponent reactions are particularly efficient for generating libraries of complex molecules from simple starting materials in a single step. For example, a one-pot synthesis of functionalized dihydro-1H-pyrrolizine derivatives has been achieved through the [2+3] cycloaddition reaction of azomethine ylides, generated in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates. researchgate.net This method allows for the introduction of multiple points of diversity in the final products.

Ring annulation under green aqueous conditions represents another effective strategy for synthesizing substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles. sharif.edu This approach utilizes an environmentally friendly homogeneous acidic catalyst to produce pure products, enabling the incorporation of various functional groups at designated positions. sharif.edu

Furthermore, the development of synthetic routes to access chromone-fused heterocyclic compounds, such as 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, has expanded the structural diversity of pyrrolizine-based libraries. nih.gov These methods often involve multicomponent cyclization processes that are amenable to the creation of combinatorial libraries with a wide range of substituents. nih.gov

The following table outlines some of the key diversification strategies employed in the synthesis of substituted 2,3-dihydro-1H-pyrrolizine libraries.

| Diversification Strategy | Key Features | Resulting Structures | Reference |

| [2+3] Cycloaddition | One-pot synthesis, in situ generation of azomethine ylides | Functionalized dihydro-1H-pyrrolizines and spiropyrrolizines | researchgate.net |

| Ring Annulation | Green aqueous conditions, homogeneous acidic catalyst | Substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles | sharif.edu |

| Multicomponent Cyclization | Efficient synthesis of fused heterocyclic systems | 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones | nih.gov |

Synthesis of Halogenated and Fluorinated Pyrrolizine Analogues

The introduction of halogen atoms, particularly fluorine, into organic molecules can significantly modulate their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. Consequently, the synthesis of halogenated and fluorinated 2,3-dihydro-1H-pyrrolizine analogues is an important area of research in medicinal chemistry.

A synthetic approach to 5-halogeno-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizines has been developed through the electrophilic halogenation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine. nbuv.gov.ua This reaction utilizes N-halogen succinimides (NCS, NBS, NIS) to introduce chlorine, bromine, or iodine at the 5-position of the pyrrole ring in high yields. nbuv.gov.ua

The synthesis of the starting material, 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, can be achieved from readily available precursors like L-proline and β-ethoxyvinyl trifluoromethyl ketone. nbuv.gov.ua The trifluoromethyl group in these analogues is a valuable substituent in drug design due to its ability to enhance metabolic stability and binding interactions.

The table below summarizes the synthesis of various halogenated and fluorinated 2,3-dihydro-1H-pyrrolizine analogues.

| Compound | Synthetic Method | Reagents | Reference |

| 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Electrophilic Halogenation | N-Chlorosuccinimide (NCS) | nbuv.gov.ua |

| 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | nbuv.gov.ua |

| 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Electrophilic Halogenation | N-Iodosuccinimide (NIS) | nbuv.gov.ua |

Development of Hybrid Molecules Incorporating the Pyrrolizine Moiety (e.g., Pyrrolizine-NSAID Hybrids)

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different drug molecules into a single hybrid compound. This approach can lead to compounds with improved affinity, better selectivity, or a dual mode of action. The 2,3-dihydro-1H-pyrrolizine scaffold has been successfully incorporated into hybrid molecules, notably with non-steroidal anti-inflammatory drugs (NSAIDs).

The rationale behind developing pyrrolizine-NSAID hybrids is to leverage the anti-inflammatory properties of both moieties to create synergistic effects or to reduce the side effects associated with NSAIDs. For example, hybrids of ibuprofen (B1674241) with 6-amino-N-(4-bromophenyl)-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamide have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. mdpi.com

The synthesis of these hybrids typically involves the formation of an amide bond between the carboxylic acid group of the NSAID and an amino group on the pyrrolizine scaffold. These hybrid molecules have shown promising biological activities, with some exhibiting potent cytotoxic effects against cancer cell lines. mdpi.com Molecular docking studies of these hybrids into COX-1 and COX-2 have revealed higher binding free energies compared to their parent compounds, suggesting enhanced interactions with the enzyme active sites. mdpi.com

Chemoinformatics and Virtual Screening in Derivative Discovery

Chemoinformatics and virtual screening play a pivotal role in modern drug discovery by enabling the rapid in silico evaluation of large compound libraries to identify potential drug candidates. These computational techniques are increasingly being applied to the discovery of novel 2,3-dihydro-1H-pyrrolizine derivatives.

Virtual screening can be performed using either ligand-based or structure-based approaches. In ligand-based virtual screening, a known active molecule is used as a template to search for structurally similar compounds in a database. Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of the biological target to dock and score potential ligands.

Molecular docking is a key component of structure-based virtual screening. It has been used to predict the binding modes of novel pyrrolizine derivatives within the active sites of enzymes like EGFR-TK and COX. bsu.edu.egmdpi.com These studies provide insights into the key interactions between the ligand and the protein, which can guide the design of more potent inhibitors. For example, docking studies of pyrrolizine derivatives in the EGFR-TK active site have shown that compounds with better docking scores also exhibit higher inhibitory activity in experimental assays. bsu.edu.eg

Machine learning-based virtual screening is another powerful tool that has been used for the identification of new inhibitors for various drug targets. nih.gov While specific applications to the 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine scaffold are not extensively documented, the principles and methodologies are broadly applicable to this class of compounds.

The following table lists some of the chemoinformatic tools and their applications in the discovery of 2,3-dihydro-1H-pyrrolizine derivatives.

| Chemoinformatic Tool | Application | Outcome | Reference |

| Molecular Docking | Prediction of binding modes of pyrrolizine derivatives in enzyme active sites | Identification of key ligand-protein interactions and prediction of binding affinity | bsu.edu.egmdpi.com |

| Virtual Screening | In silico screening of compound libraries to identify potential inhibitors | Prioritization of compounds for experimental testing | nih.gov |

Emerging Research Directions and Potential Applications of 2,3 Dihydro 1h Pyrrolizine Compounds

Catalytic Applications Involving Pyrrolizine-Based Ligands or Catalysts

The pyrrolizine framework is being increasingly explored for its potential in catalysis, both as a component of sophisticated ligands and as a target for novel catalytic syntheses. The rigid, bicyclic structure and the presence of a nitrogen atom make pyrrolizine derivatives attractive candidates for creating specific steric and electronic environments around a metal center.

Researchers have developed organocatalytic, highly enantioselective methods to synthesize densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govnih.gov One such method involves a [6+2]-cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, catalyzed by a chiral BINOL-derived phosphoric acid. nih.govnih.gov This process yields products with three contiguous stereocenters in good yields and with high enantioselectivity. nih.gov The hemiaminal moiety of the resulting pyrrolizine product can be further modified, demonstrating its potential as a versatile synthetic intermediate. nih.govnih.gov For instance, treatment with Scandium(III) triflate (Sc(OTf)₃) generates an iminium ion that can be trapped by other nucleophiles, such as pyrrole (B145914), to create more complex structures while retaining the original enantioselectivity. nih.govnih.gov

Palladium(II) catalysts have also been employed in the synthesis of pyrrolizine-fused heterocycles through a cascade functionalization of internal alkynes. taylorfrancis.com This strategy relies on a catalyst- and solvent-dependent intramolecular carboxypalladation, which delivers isobenzofuran-fused pyrrolizines and isochromeno[3,4-f]indolizin-5-ones. taylorfrancis.com Furthermore, gold-catalyzed reactions of linear azidoenynes provide a one-step construction of bicyclic dihydropyrrolizines that have an electron-withdrawing group at the 5-position. nih.gov

Beyond being targets of catalytic synthesis, pyrrole-based structures, the foundational components of pyrrolizines, are used to create ligands for transition metal complexes. A new tridentate pyrrole-based ligand, methyl 5-(methoxydi(pyridin-2-yl)methyl)-1H-pyrrole-2-carboxylate, has been synthesized and complexed with Copper(II) and Nickel(II). rsc.org Such developments are crucial for creating new catalysts for processes like water oxidation. rsc.org Similarly, bidentate N,P chelating ligands based on the pyrrole scaffold have been synthesized and their coordination chemistry with palladium(II) and nickel(II) has been studied, highlighting their potential in various catalytic applications. nih.gov

Table 1: Catalytic Systems in Pyrrolizine Synthesis

| Catalyst System | Reaction Type | Product Class | Key Features |

| Chiral BINOL-phosphoric acid | [6+2]-cycloaddition | 2,3-Dihydro-1H-pyrrolizin-3-ols | High enantioselectivity, creates three contiguous stereocenters. nih.govnih.gov |

| Palladium(II) salts (e.g., PdCl₂) | Cascade functionalization | Pyrrolizine-fused heterocycles | Catalyst- and solvent-dependent, involves carboxypalladation. taylorfrancis.com |

| Gold catalysts | Cyclization of azidoenynes | 5-substituted-2,3-dihydro-1H-pyrrolizines | One-step construction, involves nitrene precursor. nih.gov |

| Scandium(III) triflate (Sc(OTf)₃) | Post-synthesis modification | 3-substituted-pyrrolizines | Trapping of an intermediate iminium ion. nih.gov |

Applications in Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on non-covalent interactions, presents a promising frontier for pyrrolizine derivatives. The inherent structural features of the pyrrole ring, a key component of the pyrrolizine system, allow for the formation of hydrogen bonds and other non-covalent interactions that drive self-assembly and molecular recognition.

Pyrrole-based receptors are noted for their ability to recognize anions, a key aspect of host-guest chemistry. researchgate.net This capability stems from the preorganized arrangement of hydrogen-bonding sites that can complementarily interact with various guests. researchgate.net While research directly involving 3,5-Dimethyl-2,3-dihydro-1H-pyrrolizine in supramolecular assemblies is still emerging, the foundational principles of its constituent pyrrole ring suggest significant potential.

Furthermore, the broader class of pyrrolizidine (B1209537) alkaloids, which share the core bicyclic structure, demonstrates assembly in nature. For instance, Pyrrolizwilline, a bacterial alkaloid, is assembled through a process that includes non-enzymatic dimerization, showcasing a natural self-assembly process involving a pyrrolizidine core. researchgate.net In computational studies, various pyrrolizidine alkaloids have been docked into the active sites of receptors, such as the muscarinic acetylcholine (B1216132) receptor M1, to study their binding and molecular recognition properties. pharaohacademy.com These studies, which analyze the non-covalent interactions between the alkaloid and the protein's binding pocket, are fundamental to understanding host-guest chemistry and molecular recognition. pharaohacademy.com

The potential for pyrrolizine derivatives to act as building blocks (tectons) in supramolecular chemistry is significant. Their defined geometry and capacity for functionalization allow for the design of molecules that can self-assemble into larger, ordered structures such as coordination polymers, molecular cages, or liquid crystals. The development of synthetic routes that allow for precise control over the placement of functional groups on the pyrrolizine scaffold is crucial for realizing these applications.

Green Chemistry Approaches and Sustainable Synthesis of Pyrrolizine Derivatives